(R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Scientific Research Applications
Synthesis and Intermediates
(R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is an important intermediate in the synthesis of various pharmaceutical and chemical compounds. It has been used in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, where an efficient approach to its synthesis was proposed involving a series of steps starting from readily available reagents, achieving a total yield of 80.2% (Chen Xin-zhi, 2011). Additionally, its derivatives have been involved in stereoselective syntheses, where tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives underwent reactions to yield cis and trans isomers, highlighting its versatility in synthetic chemistry (V. Boev et al., 2015).
Catalysis and Asymmetric Synthesis
This compound has also found application in catalysis and asymmetric synthesis. For instance, it has been used in hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives, demonstrating up to 99% diastereoselectivities in homogeneous transition-metal-catalysed reactions (L. Kollár, P. Sándor, 1993). Moreover, it has been utilized in the preparation of α-amino acid N-carboxy anhydrides derived from both (S)- and (R)-tert-leucine amino acids, demonstrating its role in peptide synthesis (C. Palomo et al., 1997).
Chiral Auxiliaries and Building Blocks
Furthermore, the compound has been involved in the synthesis of new chiral auxiliaries and as a chiral building block in dipeptide synthesis. This illustrates its importance in developing methodologies for enantioselective synthesis, which is crucial in the pharmaceutical industry (A. Studer et al., 1995).
Novel Synthetic Routes and Chemical Transformations
Innovative synthetic routes have been developed using this compound as an intermediate. For example, an efficient scalable route was established for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, demonstrating significant improvements over original routes and showcasing the compound's utility in large-scale production (William Maton et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNKCYOZCJEKOH-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123867 | |
Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1956435-32-7 | |
Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956435-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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